Methyl 4-fluoro-2-nitrobenzoate
Overview
Description
Methyl 4-fluoro-2-nitrobenzoate is an organic compound with the molecular formula C8H6FNO4. It is a derivative of benzoic acid, where the hydrogen atom at the fourth position is replaced by a fluorine atom, and the hydrogen atom at the second position is replaced by a nitro group. This compound is commonly used in organic synthesis and various scientific research applications due to its unique chemical properties .
Mechanism of Action
Target of Action
Methyl 4-fluoro-2-nitrobenzoate is a chemical compound with the molecular formula C8H6FNO4 Nitro compounds, in general, are known to interact with a variety of biological targets, including enzymes and cellular structures .
Mode of Action
Nitro compounds are known to undergo reduction reactions in biological systems, leading to the formation of reactive intermediates . These intermediates can interact with cellular targets, leading to various biological effects.
Biochemical Pathways
Nitro compounds are known to interfere with redox reactions and can induce oxidative stress . They may also affect the function of enzymes involved in DNA synthesis and repair, potentially leading to mutagenic effects .
Pharmacokinetics
The compound’s safety data sheet indicates that it may cause skin and eye irritation, and may be harmful if inhaled or ingested , suggesting that it can be absorbed through these routes.
Result of Action
Nitro compounds can induce a variety of cellular responses, including oxidative stress, dna damage, and cell death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity and potential for causing irritation or harm may be influenced by factors such as temperature, pH, and the presence of other chemicals . Furthermore, the compound’s stability may be affected by exposure to light, heat, and moisture .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-fluoro-2-nitrobenzoate can be synthesized through several methods. One common method involves the nitration of methyl 4-fluorobenzoate. The reaction typically uses a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the ortho position relative to the fluorine atom .
Another method involves the esterification of 4-fluoro-2-nitrobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester .
Industrial Production Methods
Industrial production of this compound often involves large-scale nitration and esterification processes. These processes are optimized for high yield and purity, with careful control of reaction conditions to minimize by-products and waste .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-fluoro-2-nitrobenzoate undergoes various chemical reactions, including:
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.
Nucleophiles: Amines, thiols.
Hydrolysis Agents: Aqueous sodium hydroxide, hydrochloric acid.
Major Products Formed
Reduction: 4-Fluoro-2-aminobenzoic acid methyl ester.
Substitution: Various substituted benzoates depending on the nucleophile used.
Hydrolysis: 4-Fluoro-2-nitrobenzoic acid .
Scientific Research Applications
Methyl 4-fluoro-2-nitrobenzoate is used in a variety of scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: As a building block for the synthesis of potential drug candidates.
Material Science: In the development of new materials with specific properties.
Biological Studies: As a probe to study enzyme mechanisms and interactions.
Comparison with Similar Compounds
Methyl 4-fluoro-2-nitrobenzoate can be compared with other similar compounds such as:
Methyl 2-fluoro-4-nitrobenzoate: Similar structure but different substitution pattern, leading to different reactivity and applications.
Methyl 4-fluoro-3-nitrobenzoate: Similar structure but different substitution pattern, affecting its chemical properties and uses.
Methyl 4-fluoro-2-aminobenzoate: Reduction product of this compound, with different chemical and biological properties.
Properties
IUPAC Name |
methyl 4-fluoro-2-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO4/c1-14-8(11)6-3-2-5(9)4-7(6)10(12)13/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBAZOLISUXINHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30565793 | |
Record name | Methyl 4-fluoro-2-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30565793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151504-81-3 | |
Record name | Benzoic acid, 4-fluoro-2-nitro-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=151504-81-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-fluoro-2-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30565793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 4-fluoro-2-nitrobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.